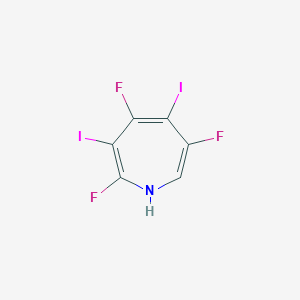
Benzene-1,3-dicarboxylic acid;4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,3-dicarboxylic acid;4-methylpyridine is a compound that consists of benzene-1,3-dicarboxylic acid and 4-methylpyridine. This compound is known for its unique structural properties, which include hydrogen bonding and π-π interactions. These interactions contribute to the formation of a laminar structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-dicarboxylic acid;4-methylpyridine involves the reaction between benzene-1,3-dicarboxylic acid and 4-methylpyridine. The components are linked by O-H…N hydrogen bonds, forming nearly planar clusters . The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,3-dicarboxylic acid;4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzene-1,3-dicarboxylic acid;4-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of supramolecular architectures and metal-organic frameworks.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or pathways.
Industry: The compound is used in the development of advanced materials with unique structural properties.
Mechanism of Action
The mechanism of action of benzene-1,3-dicarboxylic acid;4-methylpyridine involves its ability to form hydrogen bonds and π-π interactions. These interactions contribute to its stability and reactivity. The compound can interact with various molecular targets, including enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,4-dicarboxylic acid: Similar in structure but with different positional isomers.
4-Methylpyridine: Shares the pyridine ring but lacks the benzene-1,3-dicarboxylic acid component.
Uniqueness
Benzene-1,3-dicarboxylic acid;4-methylpyridine is unique due to its specific combination of benzene-1,3-dicarboxylic acid and 4-methylpyridine, which results in distinct hydrogen bonding and π-π interactions. These properties make it valuable in the design of supramolecular structures and advanced materials .
Properties
CAS No. |
874817-82-0 |
|---|---|
Molecular Formula |
C20H20N2O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;4-methylpyridine |
InChI |
InChI=1S/C8H6O4.2C6H7N/c9-7(10)5-2-1-3-6(4-5)8(11)12;2*1-6-2-4-7-5-3-6/h1-4H,(H,9,10)(H,11,12);2*2-5H,1H3 |
InChI Key |
HHIPTRURBBXXNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC=C1.CC1=CC=NC=C1.C1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


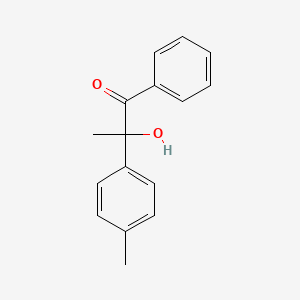
![1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14186750.png)
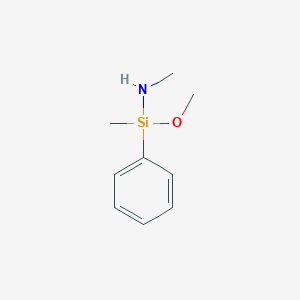


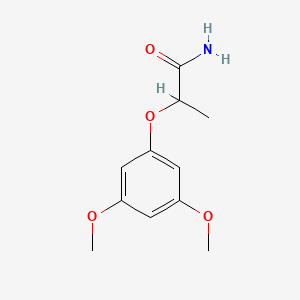
![Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane](/img/structure/B14186783.png)

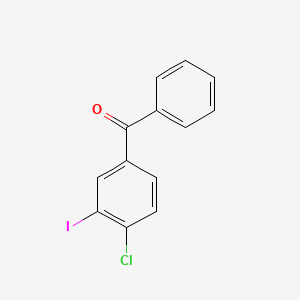

![4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile)](/img/structure/B14186812.png)

